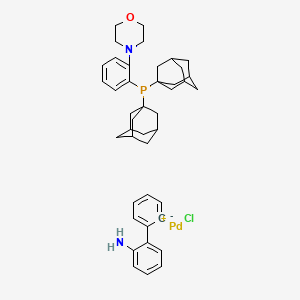![molecular formula C38H32N2O4 B12058149 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is a complex organic compound known for its applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethyl group, a tritylamino group, and a carbamate linkage. Its distinct chemical properties make it valuable in synthetic chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate typically involves multiple steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is often introduced through a Friedel-Crafts alkylation reaction, where fluorene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Tritylamino Group: The tritylamino group is usually added via a nucleophilic substitution reaction. Trityl chloride reacts with an amine to form the tritylamino derivative.
Carbamate Formation: The final step involves the formation of the carbamate linkage. This is typically achieved by reacting the fluorenylmethyl derivative with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dioxo-butanoyl moiety, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted tritylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate is used as a protecting group for amines and alcohols due to its stability and ease of removal under specific conditions.
Biology
In biological research, this compound is utilized in the synthesis of peptide and protein analogs. Its ability to form stable carbamate linkages makes it valuable in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug delivery vehicle. Its unique structure allows for the conjugation of therapeutic agents, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and coatings, due to its robust chemical properties.
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate linkage can undergo hydrolysis, releasing the active fluorenylmethyl and tritylamino moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate stands out due to its specific combination of functional groups. The presence of both the fluorenylmethyl and tritylamino groups provides unique chemical reactivity and stability, making it particularly useful in applications requiring robust and versatile chemical intermediates.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Eigenschaften
Molekularformel |
C38H32N2O4 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C38H32N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,25,30,35H,24,26H2,(H,39,43)(H,40,42)/t30-/m0/s1 |
InChI-Schlüssel |
GMMPINLMAPWQQT-PMERELPUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





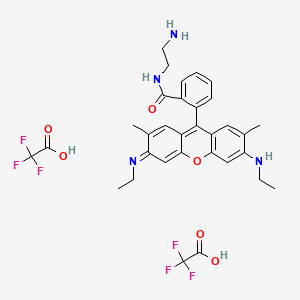

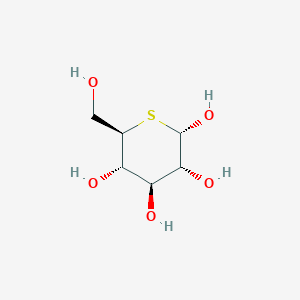
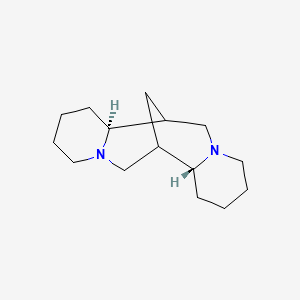
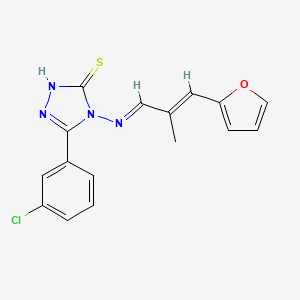

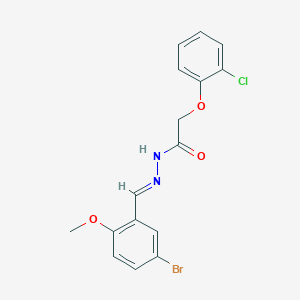
![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
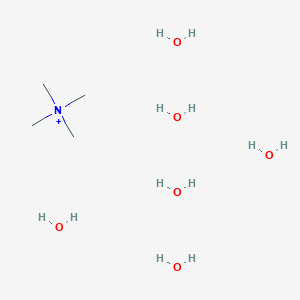
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
